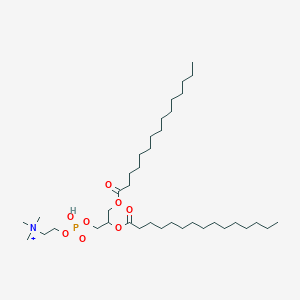

15:0 PC

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2,3-di(pentadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJARBVLDSOWRJT-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H77NO8P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955183 | |

| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-27-9 | |

| Record name | Dipentadecanoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipentadecanoyl-sn-glycero-3-phosphocholine, also known as PC(15:0/15:0), is a specific type of phosphatidylcholine, a class of phospholipids (B1166683) that are major components of biological membranes.[1] Understanding its precise chemical structure is fundamental for research in membrane biophysics, drug delivery systems such as liposomes, and cellular signaling. This guide elucidates the molecular architecture of this compound.

Molecular Composition and Stereochemistry

The structure of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine can be deconstructed into three primary components: a glycerol (B35011) backbone, two fatty acid chains, and a phosphocholine (B91661) headgroup.

-

Glycerol Backbone : The core of the molecule is a three-carbon glycerol molecule. The stereochemistry is explicitly defined by the "sn" (stereospecific numbering) designation. In this convention, the glycerol is drawn in a Fischer projection with the hydroxyl group at the central carbon (C2) pointing to the left. The carbons are then numbered 1, 2, and 3 from top to bottom.

-

Fatty Acid Chains : Attached to the sn-1 and sn-2 positions of the glycerol backbone are two pentadecanoyl chains.[1] "Pentadecanoyl" refers to the acyl form of pentadecanoic acid, which is a saturated fatty acid with 15 carbon atoms. The prefix "di-" indicates that there are two of these chains. These are attached to the glycerol via ester linkages.

-

Phosphocholine Headgroup : The sn-3 position of the glycerol is esterified to a phosphate (B84403) group, which is in turn esterified to a choline (B1196258) molecule.[1] This phosphocholine moiety constitutes the polar headgroup of the phospholipid, rendering the molecule amphipathic.

The systematic IUPAC name for this compound is [(2R)-2,3-di(pentadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate.[2]

Chemical and Physical Data Summary

| Property | Value |

| Molecular Formula | C38H76NO8P[3] |

| Molecular Weight | 705.99 g/mol [3] |

| CAS Number | 67896-63-3[3][4] |

| Synonyms | 15:0 PC, L-α-dipentadecanoyl phosphatidylcholine[4] |

Structural Visualization

To illustrate the connectivity of these components, the following diagram outlines the logical relationship between the different parts of the 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine molecule.

References

The Enigmatic Role of 15:0 Phosphatidylcholine in Cellular Signaling: A Technical Guide for Researchers

For Immediate Release

An In-depth Exploration of Pentadecanoyl Phosphatidylcholine's Potential Functions in Cellular Signal Transduction Pathways, Providing a Framework for Future Research and Drug Development.

[City, State] – While phosphatidylcholines (PCs) are well-established as fundamental components of cellular membranes and precursors for critical second messengers, the specific roles of PCs with odd-chain fatty acids, such as 15:0 phosphatidylcholine (PC(15:0/15:0)), remain largely uncharted territory. This technical guide synthesizes the current understanding of general phosphatidylcholine signaling and integrates emerging research on odd-chain fatty acids to provide a comprehensive framework for investigating the function of 15:0 phosphatidylcholine in cell signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel avenues in cellular signaling and lipidomics.

Phosphatidylcholines are key players in maintaining the structural integrity and fluidity of cell membranes.[1] Beyond their structural role, PCs are central to signal transduction. The hydrolysis of phosphatidylcholine by enzymes like phospholipase C (PLC) and phospholipase D (PLD) generates crucial second messengers, diacylglycerol (DAG) and phosphatidic acid (PA), respectively.[2] These molecules, in turn, activate a cascade of downstream signaling events, including the Protein Kinase C (PKC) and mTOR pathways, which are pivotal in regulating cell proliferation, survival, and metabolism.[2][3]

The incorporation of odd-chain fatty acids, such as pentadecanoic acid (15:0), into phospholipids (B1166683) is increasingly recognized.[4][5] These fatty acids are widespread in nature and their levels in cells can be influenced by diet.[4][6] The presence of 15:0 fatty acyl chains in the phosphatidylcholine molecule can alter the biophysical properties of the cell membrane, potentially influencing the localization and activity of membrane-associated signaling proteins.

While direct evidence for the specific signaling functions of 15:0 phosphatidylcholine is limited, research on the free fatty acid pentadecanoic acid (C15:0) has revealed its involvement in key signaling pathways. Studies have shown that C15:0 can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR).[7][8] It is plausible that when incorporated into phosphatidylcholine, 15:0 could influence these pathways through its release by phospholipases or by modulating the membrane environment.

This guide will delve into the established roles of phosphatidylcholine in major signaling pathways, propose potential functions for 15:0 phosphatidylcholine based on current knowledge, and provide detailed experimental protocols and workflows to facilitate further investigation into this intriguing molecule.

Core Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is a critical hub in cellular signaling, primarily through its catabolism into bioactive lipid second messengers.

Phospholipase C (PLC) and Protein Kinase C (PKC) Activation

The hydrolysis of phosphatidylcholine by phosphatidylcholine-specific phospholipase C (PC-PLC) yields diacylglycerol (DAG) and phosphocholine.[2] DAG is a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[2] PKC isoforms are involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of PKC by DAG is a cornerstone of cellular signaling, and the fatty acid composition of DAG can influence the magnitude and duration of this activation.

Phospholipase D (PLD) and mTOR Signaling

Phosphatidylcholine is also a substrate for phospholipase D (PLD), which hydrolyzes the phosphodiester bond to produce phosphatidic acid (PA) and choline.[2][3] PA is a critical lipid second messenger that directly binds to and activates the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[3][9] The activation of mTOR by PA is a key event in many cancers.[3] The saturation level of the fatty acid chains in PA has been shown to influence its ability to activate mTOR, suggesting that 15:0-containing PA could have distinct effects.[10]

Quantitative Data Summary

Direct quantitative data on the signaling effects of 15:0 phosphatidylcholine is currently unavailable in the literature. The following table summarizes the known concentrations of pentadecanoic acid (C15:0) used in in-vitro studies that have demonstrated effects on relevant signaling pathways. These concentrations can serve as a starting point for designing experiments with 15:0 phosphatidylcholine.

| Compound | Cell System | Concentration Range | Observed Effect | Reference |

| Pentadecanoic Acid (C15:0) | Human cell-based assays | 1.9 - 50 µM | Anti-inflammatory, antifibrotic, anticancer activities; mTOR inhibition | [7][8] |

Experimental Protocols

Investigating the role of 15:0 phosphatidylcholine in cell signaling requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Protocol 1: Preparation of 15:0 Phosphatidylcholine Vesicles and Cell Treatment

Objective: To prepare unilamellar vesicles of this compound for treating cultured cells and to assess its uptake and effects on cell viability.

Materials:

-

1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Probe sonicator or bath sonicator

-

Cell culture medium (e.g., DMEM)

-

Cultured cells of interest (e.g., MCF-7, HEK293)

-

MTT or similar cell viability assay kit

Methodology:

-

Vesicle Preparation:

-

Dissolve a known amount of this compound powder in chloroform in a round-bottom flask.

-

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with PBS by vortexing to form multilamellar vesicles (MLVs).

-

To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice in short bursts or in a bath sonicator until the suspension becomes clear.

-

The final concentration of the this compound vesicle suspension can be determined by a phosphate (B84403) assay.

-

-

Cell Treatment:

-

Plate cells in appropriate culture vessels and allow them to adhere overnight.

-

The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound vesicles. A concentration range of 1-50 µM, based on the free fatty acid data, is a reasonable starting point.

-

Incubate the cells for the desired time points (e.g., 1, 6, 24 hours).

-

-

Cell Viability Assessment:

-

Following treatment, assess cell viability using an MTT assay according to the manufacturer's instructions to ensure the chosen concentrations are not cytotoxic.

-

Protocol 2: Analysis of Signaling Pathway Activation by Western Blotting

Objective: To determine if this compound treatment activates key signaling proteins in the PKC and mTOR pathways.

Materials:

-

Cells treated with this compound as described in Protocol 1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-PKC, anti-phospho-p70S6K, anti-phospho-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Methodology:

-

Cell Lysis:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Frontiers | Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells [frontiersin.org]

- 3. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The presence of odd-chain fatty acids in Drosophila phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for PC(15:0/15:0) (HMDB0007934) [hmdb.ca]

- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. The Role of Phospholipase D in Modulating the MTOR Signaling Pathway in Polycystic Kidney Disease | PLOS One [journals.plos.org]

- 10. pubs.acs.org [pubs.acs.org]

15:0 PC: A Potential Biomarker in the Landscape of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rising prevalence of metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD), presents a significant global health challenge. In the quest for early and accurate diagnostic and prognostic markers, attention has increasingly turned to the field of lipidomics. Among the vast array of lipid species, phosphatidylcholines (PCs) containing the odd-chain saturated fatty acid pentadecanoic acid (15:0), collectively referred to as 15:0 PC, are emerging as a promising biomarker. This technical guide provides a comprehensive overview of the current evidence supporting the role of this compound in metabolic diseases, details of analytical methodologies, and insights into its underlying biological relevance.

This compound and Type 2 Diabetes

A growing body of evidence suggests an inverse association between circulating levels of 15:0 and the risk of developing type 2 diabetes.[1][2][3][4] As a major phospholipid in circulation, this compound is a significant contributor to the total pool of circulating 15:0.

Observational studies have consistently demonstrated that higher concentrations of 15:0 are linked to a reduced risk of incident T2D.[1][2][3] This protective association is further supported by findings that show a positive correlation between 15:0 levels and improved insulin (B600854) sensitivity and β-cell function.[1][2] While 15:0 is often considered a biomarker of dairy fat intake, its role in metabolic health appears to extend beyond simply being a dietary marker.[1][5][6]

| Study Population | Biomarker | Key Finding | Reference |

| 659 adults from the Insulin Resistance Atherosclerosis Study (IRAS) | Serum Pentadecanoic Acid (15:0) | Decreased incident diabetes risk (OR: 0.73, P = 0.02) | [1][2] |

| Meta-analysis of 10 studies | Circulating Pentadecanoic Acid (15:0) | Per standard deviation increase in C15:0 was associated with a reduced risk of incident T2D (RR: 0.86, 95% CI: 0.76–0.98) | [3] |

| Finnish Diabetes Prevention Study | Lysophosphatidylcholine (LPC) 15:1 and PC(15:1/18:2) | Inversely associated with T2D risk | [7] |

This compound and Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver and can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Recent research has implicated alterations in the lipidome, including changes in this compound levels, in the pathogenesis of NAFLD.

Studies have shown that serum levels of 15:0 are negatively correlated with NAFLD activity scores and hepatocyte ballooning, key histological features of NASH.[8][9] Furthermore, lower levels of 15:0 have been observed in individuals with NAFLD, suggesting a potential protective role for this fatty acid in liver health.[10][11] Animal studies have provided further support, demonstrating that supplementation with 15:0 can reduce liver injury in a mouse model of NASH.[8]

| Study Population | Biomarker | Key Finding | Reference |

| Two independent NAFLD patient cohorts | Serum Pentadecanoic Acid (15:0) | Negatively correlated with NAFLD activity scores and hepatocyte ballooning scores | [8][9] |

| 237 children | Serum Pentadecanoic Acid (C15:0) | Higher levels were associated with a lower amount of fat in the liver | [12] |

| MCD NASH mouse model | 15:0-supplemented diet | Reduced AST levels and hepatic infiltration of ceroid-laden macrophages | [8] |

This compound and Cardiovascular Disease

Cardiovascular disease remains a leading cause of morbidity and mortality worldwide. The link between dietary fats and CVD is well-established, and recent evidence points towards a protective role for odd-chain saturated fatty acids like 15:0.

Multiple large prospective studies have reported an inverse association between circulating concentrations of 15:0 and the risk of cardiovascular events, including coronary heart disease and heart failure.[10][13] A meta-analysis of 18 observational studies concluded that higher levels of 15:0 were associated with a lower risk of total CVD.[14] These findings suggest that this compound, as a carrier of 15:0, may be a valuable biomarker for assessing CVD risk.

| Study Population | Biomarker | Key Finding | Reference |

| EPIC-Norfolk prospective study (2,424 cases, 4,930 controls) | Plasma Phospholipid 15:0 | Inversely associated with CHD (OR 0.73, 0.59–0.91, p<0.001, Q4 versus Q1) | [13] |

| Meta-analysis of 18 observational studies | Circulating 15:0 | Higher levels were associated with lower CVD risk (RR of highest versus lowest tertile: 0.88, 0.78, 0.99) | [14] |

| Pooled analysis of prospective cohort studies | Biomarkers of dairy fat intake (including 15:0) | Inverse association with incident cardiovascular disease | [10] |

Metabolism of this compound

The fatty acid 15:0 is an odd-chain saturated fatty acid. While primarily obtained from dietary sources such as dairy products and ruminant meat, there is evidence for its endogenous synthesis.[5][6][15] The metabolism of 15:0 is distinct from that of even-chain fatty acids.

Beta-oxidation of 15:0 yields propionyl-CoA, which can be converted to succinyl-CoA.[6][15] Succinyl-CoA is an intermediate of the citric acid cycle (CAC), and this anaplerotic pathway may contribute to improved mitochondrial function, which is often impaired in metabolic diseases.[6][15]

Analytical Methodologies

Accurate and precise quantification of this compound in biological matrices is crucial for its validation as a clinical biomarker. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Lipid Extraction and Analysis by LC-MS/MS

-

Sample Preparation:

-

Lipid Extraction:

-

A common method is the methyl-tert-butyl ether (MTBE) extraction.[18] This involves the addition of methanol (B129727) followed by MTBE to the sample, leading to a phase separation where lipids are partitioned into the upper organic layer.

-

The organic phase is collected, and the solvent is evaporated under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform).

-

The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic separation is typically achieved using a C18 or HILIC column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific this compound species.[19] Precursor and product ion pairs specific to each lipid are monitored.

-

References

- 1. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis [mdpi.com]

- 4. ec.bioscientifica.com [ec.bioscientifica.com]

- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds [mdpi.com]

- 11. The Discovery of C:15:0, Aging, Wellness, and Skin Health – MWHP [mwhp.com]

- 12. nutritionaloutlook.com [nutritionaloutlook.com]

- 13. journals.plos.org [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plasma lipidomic biomarker analysis reveals distinct lipid changes in vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid extraction from biological samples [bio-protocol.org]

- 19. lcms.cz [lcms.cz]

An In-depth Technical Guide to 15:0 Phosphatidylcholine: Biochemical Synthesis, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl phosphatidylcholine (15:0 PC), a phospholipid containing the odd-chain saturated fatty acid pentadecanoic acid, is emerging as a molecule of significant interest in biomedical research. While present in trace amounts in most tissues, its association with the consumption of dairy products and its potential role as a biomarker for various metabolic conditions have brought it to the forefront of lipidomic studies. This technical guide provides a comprehensive overview of the biochemical synthesis, physicochemical properties, and detailed experimental protocols for the analysis of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are investigating the roles of odd-chain fatty acid-containing phospholipids (B1166683) in health and disease.

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, where they play crucial structural and signaling roles.[1][2] The fatty acid composition of PCs is diverse and significantly influences membrane properties and cellular functions. While even-chain fatty acids are the most common constituents of phospholipids, odd-chain fatty acids, such as pentadecanoic acid (15:0), are also incorporated into these complex lipids.[3] The primary dietary source of pentadecanoic acid is ruminant fat, particularly from dairy products.[4] Consequently, the levels of 15:0 and its derivatives, including this compound, in biological samples are often considered biomarkers of dairy fat intake.[3][5]

Recent studies have highlighted an inverse association between circulating levels of 15:0 and the risk of type 2 diabetes and cardiovascular disease, suggesting a potential protective role for this odd-chain fatty acid.[6] As pentadecanoic acid is readily incorporated into cellular membranes, its presence within phospholipids like PC can alter membrane fluidity, protein function, and signaling cascades.[5][7] This guide aims to provide a detailed technical resource on the biochemical synthesis and properties of this compound, as well as practical experimental protocols for its study.

Biochemical Synthesis of 15:0 Phosphatidylcholine

The biosynthesis of this compound in mammalian cells occurs through the same general pathways as other phosphatidylcholines: the de novo Kennedy pathway and the remodeling pathway (Lands' cycle).

De Novo Synthesis (Kennedy Pathway)

Remodeling Pathway (Lands' Cycle)

The remodeling pathway allows for the modification of existing phospholipids. In this pathway, a pre-existing phosphatidylcholine molecule is hydrolyzed by phospholipase A2 (PLA2) to yield a lysophosphatidylcholine (B164491) (lyso-PC). This lyso-PC can then be re-acylated with pentadecanoyl-CoA by a lysophosphatidylcholine acyltransferase (LPCAT) to form this compound. This pathway is crucial for regulating the fatty acid composition of cellular membranes.[11]

Physicochemical Properties of this compound

The physical and chemical properties of this compound are influenced by its two saturated 15-carbon acyl chains. These properties are critical for its behavior in biological membranes and for its use in experimental systems.

| Property | Value | Reference |

| Molecular Formula | C38H76NO8P | [12] |

| Molecular Weight | 705.99 g/mol | [12] |

| Transition Temperature (Tm) | 35°C | [13] |

| Critical Micelle Concentration (CMC) | Estimated to be in the nanomolar to low micromolar range. | [14][15] |

| Solubility | Soluble in chloroform (B151607) and ethanol. Sparingly soluble in aqueous solutions. The addition of a small amount of methanol (B129727) can improve solubility in chloroform. | [13][16][17] |

Note on CMC: The CMC for 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine has not been explicitly reported. However, based on the trend of decreasing CMC with increasing acyl chain length for other saturated PCs (e.g., 14:0 PC CMC is ~6 nM and 16:0 PC CMC is ~0.46 nM), the CMC of this compound is expected to be in the low nanomolar range.[14][15]

Experimental Protocols

Chemical Synthesis of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine

This protocol is adapted from general methods for the synthesis of saturated phosphatidylcholines.[2][18]

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Pentadecanoic anhydride (B1165640)

-

4-(Pyrrolidino)pyridine

-

Anhydrous dimethylformamide (DMF)

-

Chloroform

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve sn-glycero-3-phosphocholine in anhydrous DMF.

-

Add 4-(pyrrolidino)pyridine (catalytic amount) to the solution.

-

Add pentadecanoic anhydride (slight excess) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient.

-

Combine the fractions containing the pure this compound and evaporate the solvent.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the targeted quantification of this compound in plasma or tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).[3][11][19]

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standard (e.g., a deuterated or odd-chain PC not present in the sample)

-

Chloroform, Methanol, Water (for lipid extraction)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize the tissue sample or add plasma to a glass tube.

-

Add a known amount of the internal standard.

-

Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

-

Add water to induce phase separation.

-

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

-

Set up the mass spectrometer for MRM analysis in positive ion mode. The precursor ion for this compound will be its [M+H]+ adduct, and a characteristic product ion is the phosphocholine headgroup fragment (m/z 184.1).

-

Monitor the specific MRM transitions for this compound and the internal standard.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 706.5 | 184.1 |

| Internal Standard | (Specific to the chosen standard) | (Specific to the chosen standard) |

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of this compound and the internal standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of this compound.

-

Biological Role and Signaling

While the direct signaling roles of this compound are still under investigation, the biological activities of its constituent fatty acid, pentadecanoic acid, and the general functions of PCs in cell signaling provide a framework for understanding its potential importance.

Pentadecanoic acid has been shown to have pleiotropic effects, including anti-inflammatory properties and modulation of cellular metabolism.[16] When incorporated into membrane phospholipids, 15:0 can influence membrane fluidity and the function of membrane-associated proteins, such as receptors and enzymes.[5][7] The presence of odd-chain fatty acids in membranes can alter the lipid microenvironment, potentially affecting the formation of lipid rafts and the localization of signaling molecules.[7]

Phosphatidylcholines are also precursors for important signaling molecules. For example, the action of phospholipase D on PC generates phosphatidic acid, a key second messenger. Similarly, phospholipase A2-mediated hydrolysis of PC produces lysophosphatidylcholines, which have their own signaling properties.[11] Therefore, this compound can serve as a source for 15:0-containing phosphatidic acid and lyso-PC, which may have unique signaling functions that differ from their even-chain counterparts. Further research is needed to elucidate the specific signaling pathways directly modulated by this compound.

Conclusion

15:0 Phosphatidylcholine is a unique phospholipid that is gaining attention due to its potential as a biomarker and its link to dietary intake of odd-chain fatty acids. Understanding its biochemical synthesis, physicochemical properties, and biological roles is crucial for advancing research in this area. This technical guide provides a foundational resource for scientists and researchers, offering both theoretical background and practical experimental protocols to facilitate the investigation of this compound in various biological contexts. Further studies are warranted to fully uncover the specific functions of this intriguing lipid molecule in cellular signaling and its implications for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of saturated phosphatidylcholine and phosphatidylglycerol by freshly isolated rat alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Role of Membrane Lipids in the Structure, Function and Regulation of Integral Membrane Proteins [mdpi.com]

- 8. CDP-choline:1,2-diacylglycerol cholinephosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. avantiresearch.com [avantiresearch.com]

- 14. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. avantiresearch.com [avantiresearch.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. LC/MS/MS MRM Library for Phospholipid Profiling : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. researchgate.net [researchgate.net]

Pentadecanoic Acid in Phospholipids: A Technical Guide to Dietary Sources and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dietary sources, metabolism, and cellular signaling pathways of pentadecanoic acid (C15:0), with a specific focus on its incorporation into phospholipids (B1166683). The information presented herein is intended to support research and development efforts in nutrition, metabolic health, and therapeutics.

Dietary Sources of Pentadecanoic Acid (C15:0)

Pentadecanoic acid is an odd-chain saturated fatty acid primarily obtained through the diet, with ruminant animal products being the most significant sources.[1] Endogenous synthesis from propionyl-CoA produced by gut microbiota fermentation of dietary fiber also contributes to the body's C15:0 pool.[2][3]

The following tables summarize the quantitative data on the concentration of pentadecanoic acid in various food sources.

Table 1: Pentadecanoic Acid (C15:0) Content in Dairy Products

| Dairy Product | C15:0 Concentration (% of total fatty acids) | Reference |

| Cow's Milk Fat | 1.2% | [1] |

| Whole Milk | ~1.2% of total fat | [4] |

| Butter | 1.1 - 1.5% | [4] |

| Full-fat Cheese (e.g., Cheddar, Gouda) | 1.0 - 1.4% | [4] |

Table 2: Pentadecanoic Acid (C15:0) Content in Meat Products

| Meat Product | C15:0 Concentration (% of total fatty acids) | Reference |

| Ruminant Meat Fat | 0.43% | [5] |

| Beef | 0.5 - 1.0% | [4] |

| Grass-fed Beef | Generally higher than grain-fed | [4] |

| Lamb and Goat Meat | 0.6 - 1.2% | [4] |

Table 3: Pentadecanoic Acid (C15:0) Content in Fish

| Fish Species | C15:0 Concentration (% of total fatty acids) | C15:0 (g) per 3 oz (85g) serving | Reference |

| Mullet | 1.56% | - | [6] |

| Farmed Atlantic Salmon (raw) | - | 0.039g | [7] |

| Sockeye Salmon (cooked) | - | 0.031g | [7] |

| Swordfish (cooked) | - | 0.028g | [7] |

| Various Mediterranean Species | 0.05 - 2.35% | - | [8] |

Metabolism and Incorporation into Phospholipids

Upon absorption, pentadecanoic acid is transported in the circulation and can be incorporated into various lipid pools, including the phospholipids of cell membranes.[9] Plasma phospholipids are considered good biomarkers for the intake of certain dietary fatty acids, including C15:0.[10]

Table 4: Pentadecanoic Acid (C15:0) Concentration in Human Plasma Phospholipids

| Study Population | C15:0 Concentration (mol% of total fatty acids) | Reference |

| Adults in the Insulin (B600854) Resistance Atherosclerosis Study | Mean concentration associated with dairy intake | [11] |

| Young Children (3-10 years) | Significant correlation with fat dairy product intake | [10] |

| Participants on a high saturated fat diet | Increased percentage in plasma phospholipids | [12] |

The metabolism of C15:0 is multifaceted. It can be elongated to form heptadecanoic acid (C17:0) or undergo β-oxidation, which yields propionyl-CoA.[2] This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, contributing to energy metabolism.[2]

Signaling Pathways Modulated by Pentadecanoic Acid

Pentadecanoic acid has been shown to modulate several key signaling pathways involved in metabolism, inflammation, and cellular health.

AMPK Activation and mTOR Inhibition

C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation.[13][14]

Figure 1: C15:0 activates AMPK, leading to the inhibition of mTORC1 signaling.

PPARα/δ Agonism

Pentadecanoic acid acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ).[9][15] These nuclear receptors are critical in the regulation of lipid metabolism and inflammation.

Figure 2: C15:0 activation of PPARα/δ leads to changes in target gene expression.

HDAC6 Inhibition

C15:0 has been identified as an inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme involved in protein acetylation, which can impact cell motility and protein degradation.[6][16]

Figure 3: C15:0 inhibits HDAC6, leading to increased α-tubulin acetylation.

Experimental Protocols

Analysis of Pentadecanoic Acid in Food Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantification of C15:0 in food matrices.

Figure 4: Workflow for the analysis of C15:0 in food samples.

Methodology:

-

Sample Preparation: Homogenize the food sample. For solid samples, this may involve freeze-drying and grinding.

-

Lipid Extraction: Extract total lipids from the homogenized sample using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.

-

Saponification and Methylation (Derivatization): Saponify the extracted lipids using methanolic sodium hydroxide (B78521) to release the fatty acids. Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent like boron trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.[17]

-

Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.

-

GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their boiling points and retention times on a capillary column. The mass spectrometer is used for identification and quantification.

-

Quantification: Quantify the amount of C15:0 methyl ester by comparing its peak area to that of a known concentration of an internal standard (e.g., a deuterated C15:0 standard) that was added at the beginning of the procedure.

Measurement of Pentadecanoic Acid in Human Plasma Phospholipids

This protocol details the steps for quantifying C15:0 specifically within the phospholipid fraction of human plasma.

Figure 5: Workflow for C15:0 analysis in plasma phospholipids.

Methodology:

-

Internal Standard Addition: Add a known amount of an internal standard, such as 1,2-diheptadecanoyl-sn-glycero-3-phosphatidylcholine, to the plasma sample.[10]

-

Total Lipid Extraction: Extract the total lipids from the plasma using a suitable solvent mixture, for example, dichloromethane/methanol.[10]

-

Phospholipid Isolation: Isolate the phospholipid fraction from the total lipid extract using solid-phase extraction (SPE).[18]

-

Hydrolysis and Derivatization: Hydrolyze the isolated phospholipids to release the fatty acids and subsequently derivatize them to FAMEs as described in the food analysis protocol.[18]

-

GC-MS Analysis and Quantification: Analyze the resulting FAMEs by GC-MS and quantify the C15:0 methyl ester relative to the internal standard.[19]

In Vitro Study of Pentadecanoic Acid Metabolism in Hepatocytes

This protocol provides a framework for investigating the metabolic fate of C15:0 in a controlled cellular environment.

Figure 6: Workflow for studying in vitro metabolism of C15:0.

Methodology:

-

Cell Culture: Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media.

-

Metabolic Labeling: Incubate the cells with a stable isotope-labeled form of pentadecanoic acid (e.g., ¹³C-C15:0) for a defined period.[20]

-

Cell Harvesting and Lysis: After incubation, wash the cells to remove excess labeled fatty acid and then lyse the cells to release their contents.

-

Lipid Extraction and Fractionation: Extract the total lipids from the cell lysate. Separate the different lipid classes (e.g., phospholipids, triglycerides, free fatty acids) using techniques like thin-layer chromatography (TLC) or liquid chromatography (LC).

-

Fatty Acid Analysis: Analyze the fatty acid composition of each lipid fraction by GC-MS. The presence of ¹³C-labeled C15:0 and its potential metabolites (e.g., ¹³C-C17:0) in the phospholipid fraction will confirm its incorporation and subsequent metabolic conversion.

Conclusion

Pentadecanoic acid, primarily derived from dairy and ruminant fats, is an important odd-chain fatty acid that is readily incorporated into cellular phospholipids. Its metabolism and signaling activities, particularly through the AMPK/mTOR, PPAR, and HDAC6 pathways, suggest a significant role in metabolic regulation and cellular health. The experimental protocols and quantitative data provided in this guide offer a foundation for further research into the physiological functions of C15:0 and its potential as a therapeutic agent or biomarker.

References

- 1. mdpi.com [mdpi.com]

- 2. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 3. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cimasci.com [cimasci.com]

- 5. Showing Compound Pentadecanoic acid (FDB010033) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. tools.myfooddata.com [tools.myfooddata.com]

- 8. researchgate.net [researchgate.net]

- 9. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma phospholipid pentadecanoic acid, EPA, and DHA, and the frequency of dairy and fish product intake in young children - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 16. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

role of 15:0 PC in determining membrane integrity and fluidity

An In-depth Technical Guide on the Role of 15:0 PC in Determining Membrane Integrity and Fluidity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes and are fundamental to maintaining membrane structure and function.[1] The biophysical properties of the membrane, such as integrity and fluidity, are critically dependent on the composition of the fatty acyl chains of these phospholipids.[2][3] While membranes are typically rich in even-chain fatty acids, the presence of odd-chain saturated fatty acids, such as pentadecanoic acid (15:0), has garnered increasing attention for its significant biological roles. 1-pentadecanoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (this compound or DPPCn-1) is a symmetric saturated PC that contains two 15-carbon acyl chains. Its unique properties distinguish it from its more common even-chain neighbors (14:0 PC and 16:0 PC) and have profound implications for membrane integrity and fluidity.

This technical guide provides an in-depth analysis of the role of this compound in modulating the physical characteristics of lipid bilayers. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying biophysical principles and signaling implications.

Core Concepts: Membrane Integrity and Fluidity

Membrane Integrity refers to the structural soundness of the lipid bilayer, which acts as a selective barrier. It is a measure of the membrane's ability to resist rupture and control the passage of molecules. Key parameters associated with integrity include lipid packing density, bilayer thickness, and resistance to chemical or physical stress.

Membrane Fluidity describes the freedom of movement of lipid molecules and embedded proteins within the membrane. It is not a single value but a complex property influenced by temperature, lipid composition, and cholesterol content.[3] Fluidity is crucial for numerous cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound enzymes.[4] Membranes can exist in different physical states, primarily the rigid, ordered gel phase (Lβ') at lower temperatures and the dynamic, disordered liquid crystalline phase (Lα) at higher temperatures. The temperature at which this transition occurs is the main phase transition temperature (Tm) .

The Role of this compound in Modulating Membrane Properties

As a saturated phospholipid, this compound generally increases the order and decreases the fluidity of membranes compared to unsaturated PCs. Its odd-numbered carbon chain, however, leads to slightly less efficient packing compared to its even-chained counterparts like 16:0 PC (DPPC), resulting in distinct phase transition behavior.

Impact on Membrane Fluidity and Phase Transitions

The primary contribution of this compound to membrane properties is its relatively high phase transition temperature (Tm). At a typical physiological temperature of 37°C, a pure this compound bilayer would be in a highly ordered, gel-like state. When incorporated into mixed-lipid membranes, it significantly raises the overall Tm and promotes the formation of ordered domains. This ordering effect is a direct modulator of membrane fluidity.

Contribution to Membrane Integrity and Stability

Recent research has highlighted the role of the C15:0 fatty acid in enhancing cellular stability.[5][6] The "Cellular Stability Hypothesis" posits that C15:0, as a stable saturated fatty acid, integrates into cell membranes and strengthens them, thereby increasing integrity.[6][7] This is primarily attributed to its role in reducing lipid peroxidation. By replacing more fragile polyunsaturated fatty acids (PUFAs) in the membrane, C15:0 (and by extension, this compound) lowers the risk of oxidative damage, which can compromise membrane integrity and lead to a form of cell death known as ferroptosis.[5][7]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the biophysical properties of this compound-containing membranes from various experimental techniques.

Table 1: Thermal Properties of Phosphatidylcholines Determined by Differential Scanning Calorimetry (DSC)

| Phospholipid | Main Phase Transition Temperature (Tm) in °C | Reference(s) |

|---|---|---|

| 14:0 PC (DMPC) | 24 | [4][8] |

| This compound | 34 - 35 | [4][9] |

| 16:0 PC (DPPC) | 41 | [4][9] |

| 18:0 PC (DSPC) | 55 |[4][9] |

This table illustrates how the odd-chain length of this compound results in a melting temperature that is intermediate between its shorter and longer even-chain neighbors.

Table 2: Membrane Order and Fluidity Measured by Fluorescence Spectroscopy

| Technique | Lipid System | Condition | Measured Value | Interpretation | Reference(s) |

|---|---|---|---|---|---|

| Laurdan Generalized Polarization (GP) | This compound GUVs | Below Tm (~25°C) | GP ≈ 0.45 | High lipid order (Gel phase) | [10] |

| This compound GUVs | Above Tm (~40°C) | GP ≈ -0.1 | Low lipid order (Fluid phase) | [10] | |

| Fluorescence Anisotropy (r) | Di15:0PC Liposomes (DPH probe) | 20°C | r ≈ 0.35 | Low fluidity / High rigidity | [5] |

| | Di15:0PC Liposomes (DPH probe) | 40°C | r ≈ 0.10 | High fluidity / Low rigidity |[5] |

Higher GP and anisotropy values correspond to a more ordered, less fluid membrane environment. The data clearly show the transition from a rigid to a fluid state as the temperature crosses the Tm of this compound.

Signaling Pathways and Logical Relationships

The incorporation of this compound into cellular membranes can influence signaling pathways, primarily by altering the physical properties of the membrane and the organization of signaling platforms like lipid rafts. Lipid rafts are microdomains enriched in saturated lipids and cholesterol that serve to compartmentalize signaling molecules.[11][12]

By increasing membrane order, this compound can promote the stability and formation of lipid rafts, thereby influencing raft-dependent signaling cascades, such as those involving Toll-like receptors (TLRs).[13][14] While a direct ligand-receptor-style signaling pathway for this compound is not established, its structural role has clear signaling consequences.

Caption: Logical flow of how this compound influences cell signaling.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound-containing membranes.

Preparation of this compound Unilamellar Vesicles (LUVs)

This protocol describes the thin-film hydration method followed by extrusion, a common technique for producing LUVs with a defined size.

Caption: Workflow for preparing this compound large unilamellar vesicles (LUVs).

Methodology:

-

Lipid Film Formation: Dissolve a known quantity of this compound powder in chloroform in a round-bottom flask.[15] Attach the flask to a rotary evaporator to remove the solvent, leaving a thin, uniform lipid film on the flask wall. For complete solvent removal, place the flask under high vacuum for at least 2 hours.[16]

-

Hydration: Add an aqueous buffer (e.g., PBS, HEPES-buffered saline) to the flask. The hydration process must be performed at a temperature significantly above the Tm of this compound (e.g., 45-50°C) to ensure proper lipid mobility.[16] Vortex the flask to suspend the lipids, which will form multilamellar vesicles (MLVs).

-

Freeze-Thaw Cycles (Optional but Recommended): Subject the MLV suspension to 5-10 cycles of freezing (e.g., in liquid nitrogen) and thawing (in a warm water bath). This step helps to break up large aggregates and increases the encapsulation efficiency.

-

Extrusion: Fit a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Ensure the extruder is heated to a temperature above the Tm of this compound. Pass the MLV suspension through the membrane 11-21 times.[17] This process forces the lipids to reassemble into unilamellar vesicles of a relatively uniform size.

-

Characterization: The resulting LUV suspension should be characterized for size and distribution using Dynamic Light Scattering (DLS).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of the lipid vesicles, most notably the phase transition temperature (Tm) and enthalpy (ΔH).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Prepare a concentrated sample of this compound liposomes (typically 1-5 mg/mL). Degas both the liposome (B1194612) suspension and the reference buffer (the same buffer used for hydration) under vacuum for approximately 15 minutes to prevent bubble formation during the scan.[4]

-

Instrument Loading: Carefully load the sample and reference solutions into their respective cells in the microcalorimeter.

-

Thermal Scan: Equilibrate the system at a temperature well below the expected Tm (e.g., 20°C). Initiate a temperature scan at a constant rate (e.g., 10-20°C/hour) up to a temperature well above the Tm (e.g., 50°C).[4][8]

-

Data Analysis: A thermogram plotting excess heat capacity (Cp) versus temperature is generated. A baseline scan using buffer in both cells is subtracted from the sample scan. The peak of the resulting endotherm corresponds to the Tm. The area under the peak corresponds to the enthalpy of the transition (ΔH).

Steady-State Fluorescence Anisotropy

This technique measures membrane fluidity by assessing the rotational mobility of a fluorescent probe embedded in the bilayer. Diphenylhexatriene (DPH) is a common probe for the hydrophobic core.

Methodology:

-

Probe Labeling: Prepare a stock solution of DPH in a suitable solvent like ethanol (B145695) or THF. Add a small aliquot of the DPH stock to the this compound liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1. Incubate the mixture in the dark at a temperature above Tm for at least 30 minutes to ensure complete probe incorporation.[5][18]

-

Anisotropy Measurement: Place the labeled liposome suspension in a temperature-controlled cuvette within a spectrofluorometer equipped with polarizers.

-

Instrument Settings: Set the excitation wavelength to ~360 nm and the emission wavelength to ~430-440 nm.[5]

-

Data Acquisition: For each temperature point, measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically oriented excitation polarizer. A G-factor (IHV/IHH) must be calculated to correct for instrumental bias.

-

Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Temperature Dependence: Repeat the measurements across a range of temperatures, allowing the sample to equilibrate at each temperature for 5-10 minutes. Plotting r versus temperature will reveal a sharp decrease around the Tm, indicating the transition from a rigid to a fluid state.[5]

Laurdan Generalized Polarization (GP)

Laurdan is a solvatochromic probe, meaning its emission spectrum shifts in response to the polarity of its environment. This property is used to report on water penetration into the bilayer, which is directly related to lipid packing and membrane phase.

Methodology:

-

Probe Labeling: Label this compound vesicles with Laurdan in a manner similar to DPH, typically at a lipid-to-probe ratio of 500:1.

-

Fluorescence Measurement: Place the labeled sample in a temperature-controlled spectrofluorometer.

-

Instrument Settings: Set the excitation wavelength to ~350-360 nm.[9][19] Record the emission intensities at two wavelengths: 440 nm (characteristic of the ordered/gel phase) and 490 nm (characteristic of the disordered/fluid phase).[19][20]

-

Calculation: The Generalized Polarization (GP) value is calculated using the ratiometric equation: GP = (I440 - I490) / (I440 + I490)

-

Interpretation: GP values range from +1 to -1. High positive values (e.g., > 0.4) indicate a highly ordered, dehydrated membrane environment (gel phase), while low or negative values (e.g., < 0.2) indicate a disordered, hydrated environment (fluid phase).[10][19] Plotting GP versus temperature provides a clear visualization of the phase transition.

Conclusion

This compound is a unique phospholipid whose odd-chain structure imparts distinct biophysical properties to lipid membranes. Its primary role is to increase membrane order and decrease fluidity, with a phase transition temperature of approximately 34-35°C. This ordering effect is crucial for enhancing membrane integrity, partly by reducing susceptibility to lipid peroxidation and ferroptosis. While not a direct signaling molecule, the incorporation of this compound into cellular membranes can significantly modulate the function of signaling platforms like lipid rafts, thereby influencing a wide range of cellular processes. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the specific effects of this compound and other odd-chain phospholipids in model systems and their implications for cell biology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Fluorescence strategies for mapping cell membrane dynamics and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of phosphatidylcholine membrane fluidity on the conformation and aggregation of N-terminally acetylated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural and signaling role of lipids in plasma membrane repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid signaling - Wikipedia [en.wikipedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 10. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 11. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipid Rafts and Diet-Induced Inflammation and Oxidative Stress - AUBURN UNIVERSITY [portal.nifa.usda.gov]

- 15. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. home.physics.wisc.edu [home.physics.wisc.edu]

The Role of 1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) in Glycerophospholipid Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospholipids are fundamental components of cellular membranes and play critical roles in cell signaling, trafficking, and metabolism. The diversity of their structures, particularly in their fatty acid composition, contributes to their wide range of functions. While even-chain fatty acids are the most common constituents of glycerophospholipids, the presence and metabolic significance of odd-chain fatty acids, such as pentadecanoic acid (15:0), are of increasing interest in biomedical research. This technical guide provides an in-depth exploration of the involvement of 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) in the complex network of glycerophospholipid metabolic pathways.

Biosynthesis of this compound

The incorporation of pentadecanoic acid (15:0) into the phosphatidylcholine (PC) backbone can occur through two primary pathways: the de novo synthesis (Kennedy pathway) and the remodeling pathway (Lands' cycle).

De Novo Synthesis (Kennedy Pathway)

The Kennedy pathway is the primary route for the synthesis of PC in most mammalian cells.[1] This pathway involves the sequential acylation of glycerol-3-phosphate. For the synthesis of this compound, pentadecanoyl-CoA would be utilized by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT) to form 1,2-diacyl-sn-glycerol containing a 15:0 fatty acid. The final step involves the transfer of a phosphocholine (B91661) headgroup from CDP-choline to the diacylglycerol, catalyzed by choline (B1196258) phosphotransferase.

Phospholipid Remodeling (Lands' Cycle)

The Lands' cycle is a crucial pathway for modifying the fatty acid composition of phospholipids (B1166683) after their initial synthesis.[2] This deacylation-reacylation cycle allows for the incorporation of specific fatty acids into existing phospholipids. In the context of this compound, a pre-existing PC molecule can be hydrolyzed by a phospholipase A1 (PLA1) or phospholipase A2 (PLA2) to generate a lysophosphatidylcholine (B164491) (LPC). This LPC can then be re-acylated with pentadecanoyl-CoA by a lysophosphatidylcholine acyltransferase (LPCAT) to form this compound.[2]

Catabolism of this compound

The degradation of this compound is primarily mediated by phospholipases, which cleave specific ester bonds within the molecule, generating important signaling molecules and intermediates for further metabolism.

-

Phospholipase A1 (PLA1): Removes the fatty acid at the sn-1 position, producing 2-acyl-lysophosphatidylcholine and free pentadecanoic acid.

-

Phospholipase A2 (PLA2): Hydrolyzes the fatty acid at the sn-2 position, yielding 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (B3067387) (15:0 Lyso-PC) and a free fatty acid.[3] 15:0 Lyso-PC is a bioactive lipid that can participate in cell signaling.

-

Phospholipase C (PLC): Cleaves the phosphodiester bond before the phosphate (B84403) group, generating 1,2-diacyl-sn-glycerol (containing 15:0) and phosphocholine.

-

Phospholipase D (PLD): Hydrolyzes the phosphodiester bond after the phosphate group, producing phosphatidic acid (containing 15:0) and choline.

Signaling Pathways Involving this compound Derivatives

While direct signaling roles for this compound are not well-established, its catabolite, 15:0 Lyso-PC, is a lysophospholipid that can act as a signaling molecule, primarily through G protein-coupled receptors (GPCRs).

Lysophosphatidylcholine Receptor Signaling

Lysophosphatidylcholines (LPCs) are known to bind to several GPCRs, including GPR4, GPR55, and GPR119, initiating downstream signaling cascades.[4][5] The activation of these receptors by 15:0 Lyso-PC can lead to various cellular responses, including intracellular calcium mobilization and activation of protein kinase pathways.[6]

Quantitative Data

Quantitative data on the endogenous levels of this compound in various tissues and cell lines are limited, as it is often present in low abundance compared to even-chain PCs. However, its presence has been confirmed in human plasma and various cell lines, often in the context of lipidomics studies where it is used as an internal standard. The table below summarizes the typical use of 15:0-containing phospholipids in such studies.

| Lipid Species | Application | Typical Concentration Range (as standard) | Reference |

| PC(15:0/18:1-d7) | Internal Standard for LC-MS/MS | 16–8000 ng/mL | [7] |

| PE(15:0/15:0) | Internal Standard for Lipidomics | Not specified | [8] |

| TG(15:0/15:0/15:0) | Internal Standard for Lipidomics | Not specified | [8] |

| Lyso-PC(15:0) | Biomarker Candidate | Not specified | [5] |

Experimental Protocols

Lipid Extraction from Cultured Cells (Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[3][9][10]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Deionized water (dH₂O)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Wash cultured cells with ice-cold PBS.

-

Scrape cells into a glass centrifuge tube with a known volume of PBS.

-

Add 3.75 volumes of a 1:2 (v/v) mixture of CHCl₃:MeOH to the cell suspension.

-

Vortex the mixture thoroughly for 1 minute to ensure a single-phase solution.

-

Add 1.25 volumes of CHCl₃ and vortex for 1 minute.

-

Add 1.25 volumes of dH₂O and vortex for 1 minute.

-

Centrifuge the sample at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in an appropriate solvent for subsequent analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of individual phospholipid species.[7][11]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

General Method:

-

Chromatographic Separation: A reversed-phase C18 column is typically used to separate PC species based on their hydrophobicity (acyl chain length and degree of unsaturation).

-

Ionization: ESI in positive ion mode is commonly used for the detection of PCs, as the choline headgroup readily forms a positive ion.

-

Mass Spectrometry:

-

Precursor Ion Scan: A precursor ion scan for m/z 184.07 (the phosphocholine headgroup) can be used to specifically detect all PC species in a sample.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored. For a PC containing a 15:0 fatty acid, the specific precursor ion mass would be selected, and a characteristic fragment ion (e.g., m/z 184.07) would be monitored in the second mass analyzer.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a deuterated or odd-chain PC standard not naturally present in the sample).

Metabolic and Signaling Pathways of this compound

The following diagrams illustrate the central role of this compound in the glycerophospholipid metabolic network.

Conclusion

The involvement of this compound in glycerophospholipid metabolism, while often subtle due to its lower abundance, is integral to the overall dynamics of the cellular lipidome. Its synthesis and degradation are governed by the same enzymatic machinery that processes more common even-chain phospholipids, highlighting the plasticity of these pathways. The generation of bioactive molecules like 15:0 Lyso-PC from the catabolism of this compound underscores the potential for odd-chain phospholipids to contribute to cellular signaling networks. Further research, particularly in quantitative lipidomics and targeted signaling studies, is needed to fully elucidate the specific roles of this compound and its derivatives in health and disease, opening new avenues for therapeutic intervention and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. aquaculture.ugent.be [aquaculture.ugent.be]

- 3. tabaslab.com [tabaslab.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]

- 6. ovid.com [ovid.com]

- 7. lcms.cz [lcms.cz]

- 8. mdpi.com [mdpi.com]

- 9. biochem.wustl.edu [biochem.wustl.edu]

- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 11. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction Between 15:0 Phosphatidylcholine and Gut Microbiota: A Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between 15:0 phosphatidylcholine (15:0 PC) and the gut microbiota. Direct research on this specific interaction is nascent. Therefore, this document synthesizes findings from related areas, including the metabolism of pentadecanoic acid (15:0) by the gut microbiota, indirect evidence from metabolomics studies, and the broader context of phosphatidylcholine's role in the gut. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data, experimental methodologies, and potential biochemical pathways.

Introduction: The Significance of 15:0 Phosphatidylcholine and the Gut Microbiome

The gut microbiota is a complex ecosystem that plays a pivotal role in host metabolism, immunity, and overall health. Dietary lipids are known to modulate the composition and function of the gut microbiome, which in turn can influence host lipid metabolism. Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are a major component of cell membranes and are found in various foods. The fatty acid composition of PCs can vary, and there is growing interest in the biological effects of specific fatty acid-containing PCs.

Pentadecanoic acid (15:0) is an odd-chain saturated fatty acid that, until recently, was primarily considered a biomarker for dairy intake. However, emerging research suggests it may have independent biological activities. The delivery of 15:0 in the form of a phosphatidylcholine (this compound) could influence its absorption, distribution, and interaction with the gut microbiota. Understanding this interaction is crucial for elucidating the potential health effects of 15:0 and for the development of novel therapeutics targeting the gut-lipid axis.

Quantitative Data on the Interaction of 15:0-Containing Lipids and Gut Microbiota

Direct quantitative data on the effect of this compound on gut microbiota composition is currently not available in the scientific literature. However, several metabolomics studies have identified lipids containing the 15:0 fatty acid as being associated with changes in the gut microbiota in response to various interventions. These findings provide indirect evidence of a potential link. The following tables summarize these key findings.

Table 1: Studies Associating 15:0-Containing Lipids with Gut Microbiota Changes

| Lipid Moiety Containing 15:0 | Study Context | Key Findings | Associated Microbial Changes | Reference |

| LysoPC(15:0) | Treatment of high-fat diet-fed rats with black chokeberry polyphenols | Increased serum levels of LysoPC(15:0) | Increased relative abundance of Bacteroides, Prevotella, Romboutsia, and Akkermansia; Decreased relative abundance of Desulfovibrio and Clostridium | [1] |

| PC(16:0/15:0) | Dietary proanthocyanidin (B93508) treatment in common carp | Increased levels of PC(16:0/15:0) in muscle | Higher diversity of intestinal microbiota; Increased relative abundance of Cetobacterium and Pirellula | [2] |

| LysoPG(15:0) | Comparison of cecal metabolites in lean vs. fat chickens | Higher relative levels of LysoPG(15:0) in fat chickens | Significant differences in the relative abundance of various bacterial taxa between the two breeds | [3] |

| NAGlySer 15:0/16:0 | Comparison of gut microbiota and metabolites in patients with Thyroid-Associated Ophthalmopathy (TAO) vs. healthy controls | Positive correlation between Actinomyces and NAGlySer 15:0/16:0 | Altered gut richness and diversity in TAO patients, with changes in the abundance of several genera including Actinomyces | [4] |

| DG(15:0/20:4(5Z,8Z,11Z,14Z)/0:0) | Chronic stress-induced microbiome perturbation in a mouse model of colorectal cancer | Increased abundance of this diacylglycerol in stressed mice | Increased abundance of Ruminococcaceae_UCG-014 | [5] |

Potential Signaling and Metabolic Pathways

While direct signaling pathways for this compound and gut microbiota are yet to be elucidated, two key areas of interaction can be postulated: the microbial metabolism of the 15:0 fatty acid and the well-established pathway for phosphatidylcholine metabolism by the gut microbiota.

Potential Microbial Synthesis of Pentadecanoic Acid (15:0)

Recent reviews suggest that the human gut microbiota can synthesize pentadecanoic acid.[6][7][8] The proposed pathway involves the fermentation of dietary fiber into short-chain fatty acids (SCFAs), particularly propionate. Propionyl-CoA can then be used as a primer for fatty acid synthesis, leading to the formation of odd-chain fatty acids like 15:0.

General Phosphatidylcholine Metabolism by Gut Microbiota

The metabolism of dietary phosphatidylcholine by the gut microbiota to produce trimethylamine (B31210) (TMA) is a well-documented pathway with implications for cardiovascular health.[9][10] Gut bacteria possess enzymes that cleave the choline (B1196258) headgroup from the PC molecule. This choline is then metabolized to TMA, which is absorbed and converted to trimethylamine-N-oxide (TMAO) in the liver. It is plausible that this compound would also be a substrate for this pathway.

Experimental Protocols for Investigating this compound-Microbiota Interactions

A robust experimental design is critical to elucidate the specific interactions between this compound and the gut microbiota. The following protocols are based on established methodologies for studying lipid-microbiota interactions.

Animal Models and Dietary Intervention

-

Animal Model: Germ-free mice are the gold standard for definitively determining the role of the microbiota. Conventional specific-pathogen-free (SPF) mice are also widely used.

-

Diets: A purified, controlled diet is essential. A standard control diet should be compared with an experimental diet supplemented with this compound. The source and purity of this compound should be well-characterized.

-